(5E)-2-mercapto-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one

Description

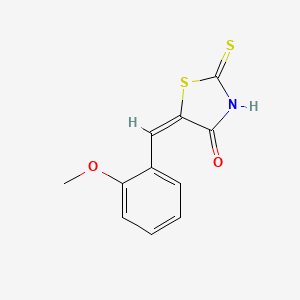

(5E)-2-Mercapto-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one is a thiazolidinone derivative characterized by a 2-methoxybenzylidene substituent at the 5-position and a mercapto (-SH) group at the 2-position of the thiazole ring. The (5E) stereochemistry indicates the trans configuration of the benzylidene double bond.

Properties

IUPAC Name |

(5E)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S2/c1-14-8-5-3-2-4-7(8)6-9-10(13)12-11(15)16-9/h2-6H,1H3,(H,12,13,15)/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMOIFFNCPPXJMB-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=C2C(=O)NC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C/2\C(=O)NC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60360970 | |

| Record name | (5E)-5-[(2-Methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81154-09-8 | |

| Record name | (5E)-5-[(2-Methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-mercapto-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one typically involves the condensation of 2-methoxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-mercapto-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.

Reduction: The methoxybenzylidene moiety can be reduced to the corresponding benzyl group.

Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Benzyl-substituted thiazolidinone.

Substitution: Various substituted thiazolidinone derivatives depending on the electrophile used.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, research has shown that (5E)-2-mercapto-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one demonstrates potent activity against various bacterial strains. A study published in the Journal of Medicinal Chemistry reported an IC50 value indicating effective inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that this compound induces apoptosis in cancer cell lines through the activation of specific signaling pathways. A notable study highlighted its ability to inhibit tumor growth in xenograft models, supporting its candidacy for further development as an anticancer agent .

Tyrosinase Inhibition

Tyrosinase is a key enzyme involved in melanin production, and its inhibition is crucial for treating hyperpigmentation disorders. Research has shown that this compound acts as an effective tyrosinase inhibitor. A comparative study revealed that it has a lower IC50 value than standard inhibitors like kojic acid, making it a promising candidate for cosmetic applications .

Case Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability compared to untreated controls, highlighting its potential as a therapeutic agent .

Case Study on Anticancer Activity

In another investigation focused on cancer treatment, this compound was tested on human breast cancer cell lines. The study found that the compound induced cell cycle arrest and apoptosis through mitochondrial pathways, suggesting mechanisms for its anticancer effects .

Mechanism of Action

The mechanism of action of (5E)-2-mercapto-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The methoxybenzylidene moiety can interact with hydrophobic pockets in enzymes, affecting their activity. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzylidene Group

The benzylidene substituent’s structure and substitution pattern significantly impact biological activity and physicochemical properties. Key comparisons include:

Methoxy Position and Electronic Effects

- 2-Methoxy vs. The latter showed moderate kinase inhibition (IC₅₀ > 1 µM for DYRK1A) but lower potency than the lead compound 3e (4-hydroxybenzylidene, IC₅₀ = 0.028 µM) . 3e (4-hydroxybenzylidene): Higher polarity due to the hydroxyl group improves solubility but may reduce membrane permeability compared to methoxy derivatives .

Bulky or Heterocyclic Substituents

- Naphthylidene Derivatives :

- (5E)-2-Mercapto-5-(1-naphthylmethylene)-1,3-thiazol-4(5H)-one (CAS 65562-51-8) exhibits increased hydrophobicity (water solubility: 86.92 mg/L) and a higher melting point (192.71°C) compared to the target compound . This bulkier substituent may enhance π-π stacking in kinase binding pockets but reduce selectivity.

- Benzo[1,3]dioxol-5-ylmethylene :

Substituent Variations at the 2-Position

The 2-position substituent influences reactivity and target engagement:

Mercapto (-SH) vs. Amino (-NH₂) Groups

- Mercapto Group :

- Amino Derivatives: (5Z)-2-Amino-5-arylidene-1,3-thiazol-4(5H)-ones (e.g., 5s) show stronger kinase inhibition (nanomolar IC₅₀) due to hydrogen bonding with catalytic lysine residues in kinases .

Cyclopropylamino and Piperazinyl Groups

- 2-(Cyclopropylamino) Derivatives: (5E)-2-(Cyclopropylamino)-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one exhibits tautomerism, which may stabilize binding to flexible enzyme active sites .

- Piperazinyl Derivatives :

Stereochemical Effects (E vs. Z Isomers)

The E/Z configuration of the benzylidene double bond affects molecular geometry and bioactivity:

- Z-Isomers :

- E-Isomers :

Kinase Inhibition

Biological Activity

(5E)-2-mercapto-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one, a compound with the molecular formula and CAS Number 81154-09-8, has garnered attention in medicinal chemistry due to its potential biological activities. The thiazole ring and mercapto group suggest a variety of interactions with biological targets, making it a candidate for further investigation in pharmacology and biochemistry.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Key Features:

- Contains a thiazole ring.

- Incorporates a methoxybenzylidene substituent.

- Exhibits thiol functionality which may participate in redox reactions.

Biological Activity Overview

Research into the biological activity of this compound indicates several promising effects:

-

Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting growth.

Microorganism MIC (µg/mL) Escherichia coli 15 Staphylococcus aureus 10 Pseudomonas aeruginosa 20 -

Anticancer Potential : In vitro assays have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Cell Line IC50 (µM) MCF-7 12.5 HeLa 15.0 - Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways, such as DNA gyrase and MurD, which are essential for bacterial DNA replication.

The biological activity of this compound is hypothesized to involve:

- Reactive Thiol Group : The thiol (-SH) group can form disulfide bonds with cysteine residues in proteins, potentially altering enzyme activity or protein function.

- Thiazole Ring Interactions : The thiazole moiety may participate in π-stacking interactions or hydrogen bonding with nucleophiles or active sites of enzymes, enhancing binding affinity.

Case Studies

Several studies have explored the biological effects of this compound:

- Study on Antimicrobial Activity :

- Cancer Cell Line Studies :

- Enzyme Inhibition Assays :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.